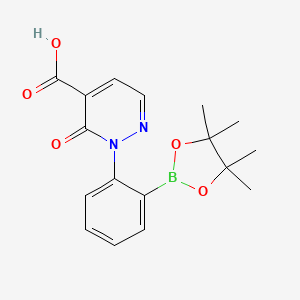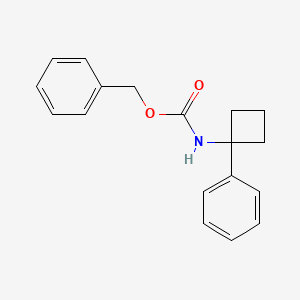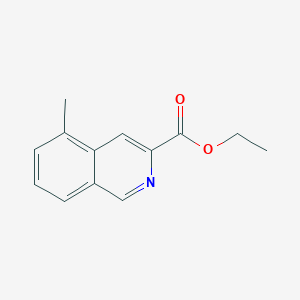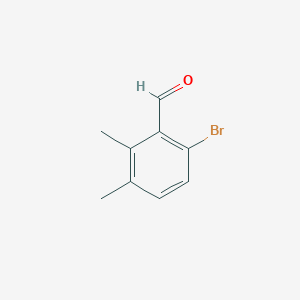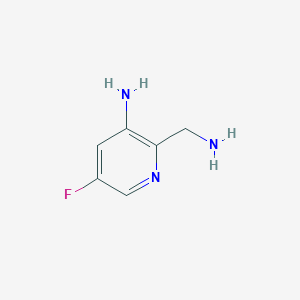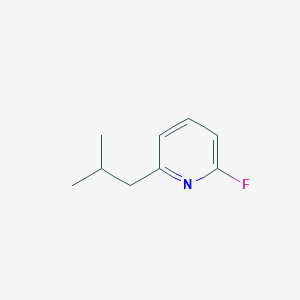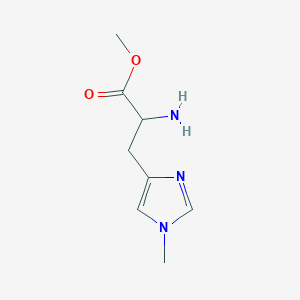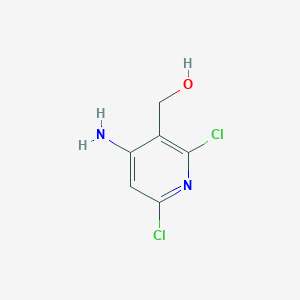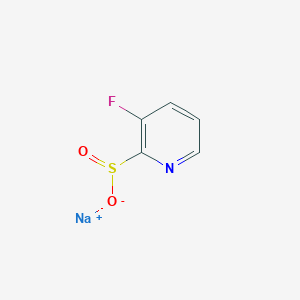![molecular formula C30H40CoN3O5 B13656977 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal ion This compound is characterized by its intricate structure, which includes a cyclohexane ring, nitrilo groups, and phenolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt nitrate with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are often synthesized separately and then combined with the cobalt salt in a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is then heated and stirred for several hours to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of contamination and improve reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form higher oxidation state species.
- Reduction : It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
- Substitution : Ligands in the complex can be substituted with other ligands under appropriate conditions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
- Substitution : Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction typically results in cobalt(I) or cobalt(II) species.
Wissenschaftliche Forschungsanwendungen
[2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt has a wide range of applications in scientific research, including:
- Chemistry : It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
- Biology : The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
- Industry : It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion acts as a central metal, coordinating with the ligands to form a stable complex. This complex can interact with various molecular targets, such as enzymes and receptors, through coordination bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
- (SP-4-2)-[4,4’-BIS(1,1-DIMETHYLETHYL)-2,2’-BIPYRIDINE-KAPPAN1,KAPPAN1’]DIBROMO-NICKEL
Uniqueness: Compared to similar compounds, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is unique due to its specific ligand structure and the presence of cobalt as the central metal ion. This unique combination of ligands and metal ion imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, materials science, and biomedical research.
Eigenschaften
Molekularformel |
C30H40CoN3O5 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m1../s1 |
InChI-Schlüssel |
JAVKYVOLFVTORR-KUSCCAPHSA-L |
Isomerische SMILES |
CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


